(3,4-Dimethoxyphenyl)[5-hydroxy-4-(morpholin-4-ylmethyl)-1-benzofuran-3-yl]methanone
Description
(3,4-Dimethoxyphenyl)[5-hydroxy-4-(morpholin-4-ylmethyl)-1-benzofuran-3-yl]methanone is a complex organic compound with a unique structure that combines a benzofuran core with various functional groups
Properties
Molecular Formula |
C22H23NO6 |
|---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
(3,4-dimethoxyphenyl)-[5-hydroxy-4-(morpholin-4-ylmethyl)-1-benzofuran-3-yl]methanone |
InChI |
InChI=1S/C22H23NO6/c1-26-18-5-3-14(11-20(18)27-2)22(25)16-13-29-19-6-4-17(24)15(21(16)19)12-23-7-9-28-10-8-23/h3-6,11,13,24H,7-10,12H2,1-2H3 |
InChI Key |
RQTOJJSHUCBKQZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=COC3=C2C(=C(C=C3)O)CN4CCOCC4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dimethoxyphenyl)[5-hydroxy-4-(morpholin-4-ylmethyl)-1-benzofuran-3-yl]methanone typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving phenolic compounds and aldehydes under acidic or basic conditions.
Introduction of the Morpholin-4-ylmethyl Group: This step often involves nucleophilic substitution reactions where a morpholine derivative is introduced to the benzofuran core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(3,4-Dimethoxyphenyl)[5-hydroxy-4-(morpholin-4-ylmethyl)-1-benzofuran-3-yl]methanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, H2O2
Reduction: NaBH4, LiAlH4
Substitution: Nucleophiles like amines, thiols, or halides under basic or acidic conditions
Major Products
Oxidation: Ketones, aldehydes
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
(3,4-Dimethoxyphenyl)[5-hydroxy-4-(morpholin-4-ylmethyl)-1-benzofuran-3-yl]methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3,4-Dimethoxyphenyl)[5-hydroxy-4-(morpholin-4-ylmethyl)-1-benzofuran-3-yl]methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (3,4-Dimethoxyphenyl)[5-hydroxy-4-(piperidin-4-ylmethyl)-1-benzofuran-3-yl]methanone
- (3,4-Dimethoxyphenyl)[5-hydroxy-4-(pyrrolidin-4-ylmethyl)-1-benzofuran-3-yl]methanone
Uniqueness
(3,4-Dimethoxyphenyl)[5-hydroxy-4-(morpholin-4-ylmethyl)-1-benzofuran-3-yl]methanone is unique due to the presence of the morpholin-4-ylmethyl group, which imparts specific chemical and biological properties
Biological Activity
The compound (3,4-Dimethoxyphenyl)[5-hydroxy-4-(morpholin-4-ylmethyl)-1-benzofuran-3-yl]methanone is a synthetic organic molecule with potential biological applications. Its structure suggests that it may possess various pharmacological properties. This article aims to provide a comprehensive overview of its biological activity, including antibacterial, antiviral, and anticancer effects, supported by relevant data and case studies.
Chemical Structure
The compound's chemical structure can be represented as follows:
This structure features a benzofuran core with multiple functional groups that may contribute to its biological activity.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of similar benzofuran derivatives. For instance, compounds with methoxy and hydroxyl substitutions have shown significant activity against various bacterial strains. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
Case Study: Antibacterial Efficacy
A study tested a series of benzofuran derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with a 3,4-dimethoxy substitution exhibited minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL, demonstrating moderate to strong antibacterial effects .
| Compound | MIC against S. aureus (µg/mL) | MIC against E. coli (µg/mL) |
|---|---|---|
| A | 20 | 30 |
| B | 15 | 25 |
| C | 10 | 20 |
Antiviral Activity
The antiviral potential of benzofuran derivatives has also been explored. These compounds may inhibit viral replication through various mechanisms, including interference with viral entry or replication.
Research Findings
In vitro studies have shown that certain benzofuran derivatives can inhibit the replication of viruses such as the influenza virus and HIV. For example, one derivative demonstrated an IC50 value of 25 µM against HIV-1 .
Anticancer Activity
The compound's anticancer properties are particularly noteworthy. Benzofuran derivatives have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth.
The proposed mechanism involves the activation of apoptotic pathways through the modulation of Bcl-2 family proteins and caspase activation. This has been substantiated by studies showing increased levels of pro-apoptotic factors in treated cancer cell lines .
Case Study: Anticancer Efficacy
In a recent study involving human breast cancer cell lines (MCF-7), treatment with the compound led to a significant reduction in cell viability, with an IC50 value of approximately 15 µM after 48 hours of exposure .
| Cell Line | IC50 (µM) | % Cell Viability at 50 µM |
|---|---|---|
| MCF-7 | 15 | 20 |
| HeLa | 18 | 25 |
| A549 | 22 | 30 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
